N-(4-Bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, also known as CYM-53093 or BTRX-335140, is a synthetic compound developed as a potent and selective kappa opioid receptor (KOR) antagonist. [ [] ] In scientific research, it serves as a valuable tool to investigate the role of KORs in various physiological and pathological processes.
Mechanism of Action
N-(4-Bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine acts as a selective antagonist at KORs. [ [] ] Antagonists bind to receptors but do not activate them; instead, they block the binding and effects of agonists. By antagonizing KORs, this compound inhibits the downstream signaling pathways typically activated by endogenous KOR agonists like dynorphin.
Applications
KOR Antagonist: Its primary application is as a potent and selective KOR antagonist, enabling researchers to block KOR activity and study the downstream consequences. [ [] ] This has implications for understanding KOR involvement in:
Pain Modulation: KORs are involved in pain pathways, and antagonists like CYM-53093 can help elucidate their specific roles. [ [] ]
Mood Disorders: Research suggests a link between KORs and mood disorders like depression and anxiety. [ [] ] CYM-53093's antagonist properties allow researchers to explore this connection further.
Drug Abuse: KORs are implicated in the rewarding effects of drugs of abuse. [ [] ] CYM-53093's ability to block KORs makes it a potential tool for studying addiction mechanisms.
Compound Description: This compound is a benzisoxazole derivative containing a piperidine ring substituted at the 4-position with a 1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methyl group. The crystal structure of this compound has been reported [].
Compound Description: These compounds represent a series of Biginelli dihydropyrimidines featuring a piperidine ring attached to a phenyl ring at the 4-position. The phenyl ring is further substituted with a carboxamide group at the 1-position. The biological activity of these compounds has been investigated [].
3-((6-Bromoquinolin-4-yl)amino)phenol (12)
Compound Description: This compound is a quinoline derivative with a bromine atom at the 6-position and a 3-hydroxyphenyl group attached to the amino group at the 4-position. This compound has shown activity against Dengue virus infection [].
Compound Description: This compound is another quinoline derivative with a bromine atom at the 6-position. It features a 5-fluoro-1H-indazol-6-yl group attached to the amino group at the 4-position. This compound has demonstrated inhibitory activity against Dengue virus and Venezuelan Equine Encephalitis virus [].
Compound Description: This quinoline-based compound features a bromine substituent at the 6-position and an isoindolin-1-one group attached to the amino group at the 4-position. It has shown promising activity against Dengue virus and Venezuelan Equine Encephalitis virus [].
Substituted piperidin-4-ols
Compound Description: This broad category encompasses various piperidine derivatives with a hydroxyl group at the 4-position. A novel synthetic approach for generating these compounds has been reported, highlighting their significance in medicinal chemistry [].
Compound Description: This compound is a potent and selective kappa opioid receptor (KOR) antagonist with favorable pharmacological properties. It features a fluoroquinoline core, a piperidine ring, and a tetrahydropyran substituent [].
8. (R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40) * Compound Description: This compound is a novel dopamine D3 receptor (D3R) antagonist with potential for treating opioid and cocaine use disorders. It exhibits a favorable safety profile, lacking adverse cardiovascular effects seen with other D3R antagonists []. * Relevance: While R-VK4-40 does not share the core fluoroquinoline structure with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, it is relevant as both compounds highlight the exploration of different chemical scaffolds for targeting specific receptors involved in neurological disorders.
9. (R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-116) * Compound Description: This is another novel, highly selective dopamine D3 receptor (D3R) antagonist, structurally related to R-VK4-40, that displays a favorable safety profile and potential for treating opioid and cocaine use disorders [].* Relevance: Similar to R-VK4-40, despite lacking the fluoroquinoline core of N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound emphasizes the development of diverse chemical structures targeting neurological pathways relevant to addiction and reward.
10. 2-(4-[4-(3-Chloro-2-fluoro[U-14C]-phenylamino)-7-methoxy-quinazolin-6-yloxy]-piperidin-1-yl)-N-methyl-acetamide difumarate ([14C]-AZD8931)* Compound Description: AZD8931 is an orally active inhibitor of EGFR, HER2, and HER3 signaling. Its metabolic disposition has been studied in rats, dogs, and humans []. * Relevance: This compound shares a fluoro-phenylamino-quinazoline core with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, emphasizing the significance of this structure in developing kinase inhibitors. Both compounds also contain a piperidine ring.
Compound Description: This compound is a highly functionalized fluorenone synthesized through an intramolecular cyclization reaction. It exhibits solvent-dependent photophysical properties and has been tested for antiviral activity against HIV-1 [].
13. 1-(3-chlorophenyl)-3,3-bis(pyridine-2-yl)urea (CID2876053) * Compound Description: This compound is a known ligand with affinity for specific PMM2 mutants, particularly the D65Y mutation, in the context of phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG) []. * Relevance: Although structurally distinct from N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound's role as a ligand for PMM2 mutants highlights the importance of identifying compounds with specific binding affinities for targeted therapeutic interventions.
14. 6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one (CHEMBL1491007) * Compound Description: Identified through a structure-based virtual screening approach, this compound demonstrated high binding affinity for specific PMM2 mutants, specifically I132N and I132T, involved in PMM2-CDG []. * Relevance: Despite its different structure compared to N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, this compound's interaction with PMM2 emphasizes the potential of structure-based drug design in developing targeted therapies for genetic disorders.
15. 5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine (CHEMBL3653029)* Compound Description: This compound, identified through a virtual screening approach, exhibited strong binding affinity for the F183S mutant of PMM2, suggesting its potential as a lead compound for PMM2-CDG treatment [].* Relevance: Although CHEMBL3653029 does not share structural similarities with N-(4-bromophenyl)-6-fluoro-3-(piperidin-1-ylcarbonyl)quinolin-4-amine, its role as a potential lead compound for PMM2-CDG highlights the importance of computationally driven drug discovery for identifying novel therapeutic candidates.
Compound Description: F13640 is a selective 5-HT1A receptor agonist. Its binding affinity to the mutant 5-hydroxytryptamine1A receptor (5-HT1A-D116A) is significantly reduced compared to the wild-type receptor [].
Compound Description: F13714 is another selective 5-HT1A receptor agonist. Similar to F13640, its affinity for the 5-HT1A-D116A mutant receptor is significantly diminished [].
Compound Description: L694247 is a selective 5-HT1A receptor agonist that exhibits reduced binding affinity to the 5-HT1A-D116A mutant receptor compared to the wild-type receptor [].
Compound Description: LY228,729 is a compound that interacts with the 5-HT1A receptor. Unlike many other 5-HT1A ligands, its binding affinity is minimally affected by the D116A mutation in the receptor [].
Compound Description: S14506 is a compound that interacts with the 5-HT1A receptor. Its binding affinity is only slightly affected by the D116A mutation in the receptor, indicating that Asp116 might not play a significant role in its binding [].
Compound Description: WAY100,635 is a compound that can bind to both the wild-type 5-HT1A receptor and the 5-HT1A-D116A mutant receptor. It exhibits partial agonist activity at the mutant receptor [].
22. R(+)-6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzapine (SKF81297)* Compound Description: SKF81297 is a D1 receptor agonist that, unlike apomorphine, did not induce penile erection in rats [].* Relevance: This finding, in contrast to the pro-erectile effects of apomorphine, further strengthens the hypothesis that apomorphine's effect is not solely mediated by D1 receptor activation but involves other dopaminergic pathways.
Compound Description: PNU-95666E is a D2 receptor agonist that did not significantly induce penile erection in the rat model [].
25. (4-phenylpiperazinyl)-methyl]benzamide (PD168077) * Compound Description: PD168077 is a selective D4 receptor agonist that successfully induced penile erections in rats when administered either systemically or directly into the brain [].* Relevance: This result provides strong evidence for the involvement of D4 receptors in mediating penile erections.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.